4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
Description
Contextualization within Oxadiazole and Pyridine (B92270) Chemistry
The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a well-established pharmacophore in medicinal chemistry. It is often employed as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles. mdpi.com The oxadiazole ring can participate in hydrogen bonding and acts as a rigid linker to orient substituents in a specific spatial arrangement, which is crucial for receptor binding.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast number of pharmaceuticals and natural products. researchgate.net Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets through various non-covalent interactions. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical feature for molecular recognition by enzymes and receptors.
The cyclohexyl group is a non-aromatic, saturated carbocyclic ring. Its inclusion in a molecule increases lipophilicity, which can be crucial for traversing biological membranes. The conformational flexibility of the cyclohexyl ring can also play a role in optimizing the binding affinity of a compound to its target.
The specific arrangement of these three components in 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, with the pyridine ring at the 3-position and the cyclohexyl group at the 5-position of the 1,2,4-oxadiazole core, creates a unique chemical entity with a distinct three-dimensional shape and electronic distribution, suggesting a potential for specific biological interactions.
Historical Perspective on Related Heterocyclic Compounds in Academic Research
The scientific journey into the world of heterocyclic compounds like oxadiazoles (B1248032) and pyridines has a rich history. The 1,2,4-oxadiazole ring system was first synthesized in 1884. researchgate.net However, for many decades, it remained a relatively obscure heterocycle. It was not until the mid-20th century that the photochemical rearrangements of 1,2,4-oxadiazoles sparked greater interest among chemists, leading to a deeper exploration of their reactivity and potential applications.
Pyridine was first synthesized in a laboratory setting in 1876. researchgate.net Its structural similarity to benzene (B151609) and the unique properties imparted by the nitrogen heteroatom quickly made it a subject of intense academic and industrial research. The development of synthetic methodologies for the functionalization of the pyridine ring has been a continuous area of research, enabling the creation of a vast library of derivatives with diverse applications.
The combination of oxadiazole and pyridine moieties in a single molecule is a more recent area of investigation, driven by the desire to create novel compounds with enhanced biological activity. The strategic incorporation of these two "privileged" heterocyclic scaffolds has been a recurring theme in modern drug discovery programs. researchgate.net
Rationale for Investigating this compound in Academic Research
While specific research detailing the explicit rationale for the synthesis and investigation of this compound is not extensively documented in publicly available literature, a strong scientific justification can be inferred from the known properties of its constituent parts. The primary motivation for designing such a molecule likely stems from the principles of medicinal chemistry, particularly the concept of molecular hybridization.
The 1,2,4-oxadiazole core serves as a metabolically stable scaffold that can mimic the geometry of esters and amides, which are common in biologically active molecules but often susceptible to hydrolysis by enzymes. mdpi.com The pyridine ring is a frequent component of drugs targeting a wide range of receptors and enzymes, and its inclusion can enhance water solubility and provide a key interaction point with biological targets. The cyclohexyl group can increase the compound's affinity for hydrophobic pockets within a target protein, potentially leading to increased potency.
Therefore, the combination of these three fragments in this compound represents a rational drug design strategy aimed at creating a novel chemical entity with potentially favorable pharmacokinetic and pharmacodynamic properties. The investigation of this compound would be a logical step in the exploration of the chemical space around the 1,2,4-oxadiazole and pyridine scaffolds in the search for new therapeutic agents.
Overview of Current Research Gaps and Opportunities Pertaining to this compound
The most significant research gap concerning this compound is the lack of published data on its synthesis and biological activity. While the compound is listed in chemical databases, indicating it has likely been synthesized, there is a dearth of academic or industrial research detailing its properties and potential applications. nih.gov
This information vacuum presents several opportunities for future research:
Synthesis and Characterization: A detailed investigation into efficient and scalable synthetic routes for this compound would be a valuable contribution to synthetic organic chemistry. Full characterization of the compound using modern analytical techniques is also essential.
Biological Screening: A comprehensive biological screening of the compound against a wide range of therapeutic targets is warranted. Given the known activities of oxadiazole and pyridine derivatives, this could include assays for anticancer, anti-inflammatory, antimicrobial, and neurological activities. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Assuming the compound exhibits some level of biological activity, the synthesis and evaluation of a library of analogs would be a logical next step. This would involve modifying the cyclohexyl and pyridine moieties to probe the structure-activity relationship and optimize for potency and selectivity.
Computational Modeling: In silico studies, such as molecular docking and pharmacokinetic property prediction, could help to identify potential biological targets and guide the design of future analogs.
The table below summarizes the key characteristics of the constituent moieties of the title compound, providing a basis for understanding its potential properties.
| Moiety | Key Characteristics in Medicinal Chemistry |
| 1,2,4-Oxadiazole | Bioisostere for amides and esters; Metabolic stability; Rigid linker. |
| Pyridine | Hydrogen bond acceptor; Influences solubility and basicity; Common in approved drugs. |
| Cyclohexyl | Increases lipophilicity; Can interact with hydrophobic pockets; Conformational flexibility. |
Properties
IUPAC Name |
5-cyclohexyl-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHMVRJMJIERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, the primary disconnections are centered around the formation of the 1,2,4-oxadiazole (B8745197) ring and the carbon-carbon bond connecting it to the pyridine (B92270) moiety.
Primary Disconnections:
C-N and C-O bond disconnection of the 1,2,4-oxadiazole ring: This is the most common and logical disconnection for 1,2,4-oxadiazoles. researchgate.netchim.it This approach leads to two key precursors: a pyridine-containing amidoxime (B1450833) and a cyclohexyl-containing acylating agent (or vice versa).
C-C bond disconnection between the pyridine and oxadiazole rings: This strategy involves the formation of the C-C bond at a later stage, potentially through cross-coupling reactions. This would require a pre-functionalized pyridine (e.g., a halopyridine) and a suitable organometallic oxadiazole species. researchgate.net
The amidoxime-based route is generally preferred due to the wide availability of starting materials and the robustness of the oxadiazole formation reaction. researchgate.net This leads to the following retrosynthetic pathway:
Retrosynthetic Pathway:

This analysis identifies isonicotinonitrile and cyclohexanecarbonyl chloride as viable and commercially available starting materials.
Novel Synthetic Routes and Reaction Mechanisms for this compound
Based on the retrosynthetic analysis, several synthetic routes can be envisioned. The most direct approach involves the construction of the 1,2,4-oxadiazole ring from a pyridine-derived amidoxime and a cyclohexyl acylating agent.
Oxadiazole Ring Formation Strategies
The formation of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime intermediate. nih.gov This intermediate is formed by the reaction of an amidoxime with an acylating agent.
Route A: Reaction of Isonicotinamidoxime (B75245) with Cyclohexanecarbonyl Chloride
Amidoxime Formation: Isonicotinonitrile is reacted with hydroxylamine (B1172632) to form isonicotinamidoxime. This reaction is typically carried out in an alcoholic solvent in the presence of a base.
O-Acylation: The isonicotinamidoxime is then acylated with cyclohexanecarbonyl chloride to form the O-acyl amidoxime intermediate. This step is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated.
Cyclodehydration: The O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to yield the final product, this compound. nih.gov
Reaction Mechanism:
The mechanism for the cyclodehydration step involves an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring.

An alternative one-pot synthesis can also be employed, where the amidoxime is reacted directly with a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates the in-situ formation of the O-acyl amidoxime followed by cyclization. chim.it
Pyridine Ring Functionalization and Coupling Methodologies
While the above route is efficient, challenges in the functionalization of the pyridine ring can necessitate alternative strategies. researchgate.net Direct C-H functionalization of pyridine is an area of active research and could provide more convergent synthetic routes. nih.govnih.gov
For instance, a pre-formed 5-cyclohexyl-1,2,4-oxadiazole could be coupled with a pyridine derivative. This would involve the synthesis of an organometallic oxadiazole reagent (e.g., a boronic ester or a stannane) and its subsequent cross-coupling with a halopyridine, such as 4-bromopyridine, under palladium catalysis. However, the synthesis of the required organometallic oxadiazole can be challenging.
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The optimization of the synthesis of this compound would focus on improving the yield and purity of the final product while minimizing reaction times and the use of hazardous reagents.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like DMF or DMSO are often used for the cyclization step. mdpi.com
Base: The strength and nature of the base used in the acylation and cyclization steps can influence the reaction outcome. Inorganic bases like potassium carbonate or organic bases like DBU can be employed. mdpi.com
Temperature: The cyclodehydration step is often performed at elevated temperatures. Optimizing the temperature can lead to shorter reaction times and reduced side product formation.
The following table summarizes potential optimization strategies for the key reaction steps:
| Step | Parameter to Optimize | Potential Modifications | Expected Outcome |
| Amidoxime Formation | Reaction Time | Microwave irradiation | Reduced reaction time |
| O-Acylation | Base | Use of a non-nucleophilic polymer-supported base | Simplified workup and purification |
| Cyclodehydration | Catalyst | Use of a solid acid catalyst | Milder reaction conditions, easier catalyst removal |
| Overall Process | Reaction Type | One-pot synthesis from nitrile and carboxylic acid | Increased efficiency, reduced waste |
Green Chemistry Principles and Sustainable Synthesis Approaches for the Chemical Compound
Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes. researchgate.net
Key Green Chemistry Considerations:
Atom Economy: The preferred synthetic route has a good atom economy, as the main byproduct is water. One-pot syntheses further enhance this by reducing the number of isolation and purification steps.
Use of Safer Solvents: Replacing hazardous solvents like DMF and DMSO with greener alternatives such as ionic liquids or deep eutectic solvents is a key goal. tandfonline.com Water-based syntheses, where feasible, are highly desirable.
Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
Catalysis: Employing catalytic methods, such as the use of reusable solid acid or base catalysts for the cyclization step, is preferable to stoichiometric reagents.
Renewable Feedstocks: While the starting materials for this specific compound are petroleum-derived, a broader green chemistry approach would involve exploring routes from bio-based feedstocks where possible.
The following table outlines potential green chemistry approaches for the synthesis:
| Green Chemistry Principle | Conventional Method | Greener Alternative |
| Solvent | DMF, DMSO | Water, Ethanol, Ionic Liquids tandfonline.com |
| Energy Input | Conventional heating | Microwave irradiation researchgate.netnih.gov, Ultrasound nih.gov |
| Catalyst | Stoichiometric base | Reusable solid acid/base catalyst |
| Process | Multi-step with isolation | One-pot synthesis researchgate.net |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Synthesis of Analogs and Structural Congeners of this compound for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound for SAR studies generally involves the preparation of key intermediates, such as amidoximes and carboxylic acids (or their activated derivatives), followed by the construction of the central 1,2,4-oxadiazole ring. The diversification of the final products is achieved by utilizing variously substituted starting materials.
A primary synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its corresponding acyl chloride. In the context of synthesizing analogs of the target compound, this would typically involve the reaction of pyridine-4-carboxamidoxime with a variety of cycloalkyl and aryl carboxylic acids or the reaction of cyclohexanecarboxamidoxime with different substituted pyridine-4-carboxylic acids.
Modifications of the Cyclohexyl Moiety
To probe the influence of the lipophilic cyclohexyl group on biological activity, a range of analogs can be synthesized by replacing it with other cyclic or acyclic aliphatic and aromatic moieties. This is typically achieved by reacting pyridine-4-carboxamidoxime with a diverse set of carboxylic acids.
For instance, a study on structurally related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives explored the impact of replacing a core heterocyclic structure with various substituents. While a direct SAR study on this compound is not extensively reported, findings from analogous series can provide valuable insights. In one such study, the replacement of a pyridine group with a cyclohexane (B81311) derivative resulted in a loss of activity, suggesting a potential preference for aromatic or heteroaromatic rings at this position in that particular scaffold. nih.gov
Table 1: Representative Analogs with Modifications at the 5-Position of the 1,2,4-Oxadiazole Ring
| Compound ID | 5-Position Substituent | Synthetic Precursor (Carboxylic Acid) |
| Target | Cyclohexyl | Cyclohexanecarboxylic acid |
| Analog 1 | Phenyl | Benzoic acid |
| Analog 2 | Cyclopentyl | Cyclopentanecarboxylic acid |
| Analog 3 | tert-Butyl | Pivalic acid |
| Analog 4 | 4-Chlorophenyl | 4-Chlorobenzoic acid |
This table presents hypothetical analogs for the purpose of illustrating a typical SAR study design, based on common synthetic strategies.
Modifications of the Pyridine Moiety
The position and electronic properties of the nitrogen atom in the pyridine ring are often crucial for target engagement, particularly if hydrogen bonding or specific polar interactions are involved. To investigate these aspects, analogs can be prepared where the 4-pyridyl group is replaced with other regioisomers of pyridine (e.g., 2-pyridyl, 3-pyridyl) or other heterocyclic systems. The synthesis of these analogs would involve starting from the corresponding substituted heteroaromatic amidoximes.
In the aforementioned study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, modifying the position of the nitrogen within the pyridine ring had a significant impact on activity. Changing the 4-pyridine to a 2-pyridine led to inactivity, whereas a 3-pyridine analog retained comparable activity to the lead compound. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of the pyridine nitrogen.
Table 2: Representative Analogs with Modifications of the Pyridyl Group
| Compound ID | 3-Position Substituent | Synthetic Precursor (Amidoxime) |
| Target | Pyridin-4-yl | Pyridine-4-carboxamidoxime |
| Analog 5 | Pyridin-3-yl | Pyridine-3-carboxamidoxime |
| Analog 6 | Pyridin-2-yl | Pyridine-2-carboxamidoxime |
| Analog 7 | Phenyl | Benzamidoxime |
| Analog 8 | Thiazol-2-yl | Thiazole-2-carboxamidoxime |
This table presents hypothetical analogs for the purpose of illustrating a typical SAR study design, based on common synthetic strategies.
Modifications of the 1,2,4-Oxadiazole Core
Bioisosteric replacement of the 1,2,4-oxadiazole ring with other five-membered heterocycles is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability while retaining the desired biological activity. For example, replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373), 1,2,4-triazole (B32235), or isoxazole (B147169) can provide valuable SAR data. The synthesis of these congeners would require different synthetic starting materials and cyclization strategies. For instance, the synthesis of a 1,3,4-thiadiazole (B1197879) analog was shown to be intolerant to structural modification in a related series, with most replacements leading to a loss of activity. nih.gov
Research on other 1,2,4-oxadiazole-containing compounds has demonstrated that the nature of the substituents at the 3- and 5-positions is critical for their biological effects, such as anticancer activity. researchgate.netnih.gov This underscores the importance of a systematic exploration of these positions to develop a comprehensive SAR.
Advanced Structural Characterization and Spectroscopic Investigations of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a complete structural assignment and for investigating potential conformational isomers related to the flexible cyclohexyl ring.
Given the structure of this compound, tautomerism is not expected to be a significant feature, as there are no readily transferable protons to alternative heteroatoms that would result in a stable tautomeric form. The primary focus of NMR analysis would therefore be on conformational analysis.
Hypothetical ¹H and ¹³C NMR Data
Based on the chemical structure, a hypothetical set of NMR data can be proposed. The pyridine (B92270) ring protons would appear in the aromatic region, typically between 7.0 and 9.0 ppm in the ¹H NMR spectrum, with characteristic coupling patterns. The cyclohexyl protons would be found in the aliphatic region, between 1.0 and 4.0 ppm. The ¹³C NMR spectrum would show distinct signals for the pyridine, oxadiazole, and cyclohexyl carbons.
Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-2, H-6 | 8.70 | d | 6.0 |
| Pyridine H-3, H-5 | 7.90 | d | 6.0 |
| Cyclohexyl H-1' | 3.10 | tt | 11.5, 3.5 |
| Cyclohexyl H-2', H-6' (axial) | 1.90 | m | - |
| Cyclohexyl H-2', H-6' (equatorial) | 2.15 | m | - |
| Cyclohexyl H-3', H-5' (axial) | 1.30 | m | - |
| Cyclohexyl H-3', H-5' (equatorial) | 1.80 | m | - |
| Cyclohexyl H-4' (axial) | 1.45 | m | - |
Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound
| Carbons | Chemical Shift (δ, ppm) |
|---|---|
| Oxadiazole C-3 | 168.5 |
| Oxadiazole C-5 | 180.0 |
| Pyridine C-2, C-6 | 150.5 |
| Pyridine C-3, C-5 | 121.0 |
| Pyridine C-4 | 135.0 |
| Cyclohexyl C-1' | 37.0 |
| Cyclohexyl C-2', C-6' | 31.5 |
| Cyclohexyl C-3', C-5' | 25.8 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, correlations would be observed between the adjacent protons on the pyridine ring and among the protons of the cyclohexyl ring. This would help in tracing the connectivity within these ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the pyridine proton at 8.70 ppm would show a correlation to the carbon at 150.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the pyridine protons and the oxadiazole C-3, and between the cyclohexyl H-1' proton and the oxadiazole C-5, thus confirming the linkage of the three main structural components.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could help determine the preferred conformation of the cyclohexyl ring and its orientation relative to the oxadiazole ring. For example, correlations between the axial and equatorial protons on the cyclohexyl ring would be observed.
Solid-State NMR Spectroscopy of this compound
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase. This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available or when studying polymorphism. For this compound, ¹³C and ¹⁵N ssNMR would be informative.
The ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum would provide information on the number of crystallographically inequivalent molecules in the unit cell. mdpi.com Differences in chemical shifts compared to the solution-state NMR could indicate specific intermolecular interactions in the solid state. ¹⁵N ssNMR would be sensitive to the local environment of the nitrogen atoms in the pyridine and oxadiazole rings, offering insights into hydrogen bonding or other intermolecular interactions involving these atoms.
X-ray Crystallography and Single-Crystal Diffraction Studies for Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation in the solid state.
Polymorphism and Crystal Packing Analysis of the Chemical Compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect to investigate for any solid material. Different polymorphs can exhibit distinct physical properties. Screening for polymorphs of this compound would typically involve crystallization from a variety of solvents under different conditions. Each potential polymorphic form would be analyzed by X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction if suitable crystals can be obtained.
The crystal packing analysis would reveal how the molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and steric effects. Understanding the crystal packing is essential for explaining the macroscopic properties of the solid.
Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. While the molecule does not have strong hydrogen bond donors, the nitrogen atoms of the pyridine and oxadiazole rings can act as hydrogen bond acceptors. Therefore, weak C-H···N and C-H···O hydrogen bonds are likely to be present.
Furthermore, π-π stacking interactions between the pyridine and/or oxadiazole rings of adjacent molecules could play a significant role in the crystal packing. nih.govresearchgate.net The analysis of short intermolecular contacts and the use of tools like Hirshfeld surface analysis would provide a detailed picture of these non-covalent interactions that dictate the supramolecular architecture. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its elemental composition. The monoisotopic mass of C₁₃H₁₅N₃O is 229.1215 Da. nih.gov
The fragmentation pathways of 1,2,4-oxadiazoles upon electron ionization are often characterized by the cleavage of the heterocyclic ring. researchgate.net The analysis of the fragmentation pattern in the mass spectrum of this compound would provide valuable information for its structural confirmation. The fragmentation would likely involve the loss of neutral molecules such as HCN or N₂O, as well as the cleavage of the cyclohexyl and pyridine moieties.
Isotopic profiling, particularly the observation of the M+1 peak due to the natural abundance of ¹³C, would further support the assigned molecular formula. The relative intensity of the M+1 peak is predictable based on the number of carbon atoms in the molecule.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 229 | [M]⁺ |
| 202 | [M - HCN]⁺ |
| 147 | [M - C₆H₁₀]⁺ |
| 121 | [C₆H₅N₂O]⁺ |
| 104 | [C₅H₄N-CN]⁺ |
| 83 | [C₆H₁₁]⁺ |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. The analysis of this compound would involve the correlation of observed vibrational frequencies (in cm⁻¹) with the specific stretching and bending modes of its constituent parts.
Due to the absence of experimentally recorded spectra for this compound, a predictive table of characteristic vibrational frequencies is presented below. This table is based on known frequency ranges for the key functional groups present in the molecule: the pyridine ring, the cyclohexyl group, and the 1,2,4-oxadiazole (B8745197) ring.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Cyclohexyl | C-H stretch (aliphatic) | 2850-2960 | Strong | Medium-Strong |
| CH₂ bend | 1445-1465 | Medium | Medium | |
| Pyridine Ring | C-H stretch (aromatic) | 3000-3100 | Medium-Weak | Strong |
| C=C/C=N stretch | 1400-1600 | Medium-Strong | Strong | |
| Ring breathing | 990-1050 | Medium | Strong | |
| 1,2,4-Oxadiazole Ring | C=N stretch | 1600-1650 | Medium-Strong | Medium |
| C-O-N stretch | 1000-1200 | Strong | Weak | |
| Ring vibrations | 880-920 | Medium | Medium |
Note: This table represents expected values and the actual experimental values may vary based on the specific molecular environment and intermolecular interactions.
A detailed experimental investigation would involve:
IR Spectroscopy: Identifying strong absorptions corresponding to the C-O-N stretching of the oxadiazole ring and the aliphatic C-H stretching of the cyclohexyl group.
Raman Spectroscopy: Observing strong signals for the aromatic C=C and C=N stretching vibrations of the pyridine and oxadiazole rings, which are often more prominent in Raman spectra.
The combination of IR and Raman spectroscopy would provide complementary information, allowing for a more complete assignment of the vibrational modes and a comprehensive understanding of the molecular structure.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to determine the stereochemistry of chiral molecules. For this compound to be amenable to this analysis, it would need to be chiral.
Based on its chemical structure, this compound is an achiral molecule. nih.gov It does not possess any stereocenters, and it has a plane of symmetry. Therefore, it will not exhibit optical activity. As a result, chiroptical spectroscopy techniques such as CD and ORD are not applicable for the stereochemical assignment of this compound.
Should a derivative of this compound be synthesized that introduces a chiral center (for example, by substitution on the cyclohexyl ring), then chiroptical spectroscopy would become a valuable tool. In such a hypothetical scenario, the analysis would involve:
CD Spectroscopy: Measuring the differential absorption of left and right circularly polarized light, which would reveal information about the spatial arrangement of atoms around the stereocenter.
ORD Spectroscopy: Measuring the change in the angle of plane-polarized light as a function of wavelength, providing further insight into the molecule's three-dimensional structure.
However, for the parent compound, this compound, these techniques are not relevant due to its achiral nature.
Chemical Reactivity, Transformations, and Derivatization of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The presence of the 1,2,4-oxadiazol-3-yl substituent, which acts as an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack. uoanbar.edu.iqlibretexts.org
Should an EAS reaction occur under harsh conditions, the substitution would be directed to the meta-position (C-3 and C-5) relative to the ring nitrogen. quimicaorganica.orgquora.com This is because the intermediates formed by attack at the ortho (C-2, C-6) or para (C-4) positions are significantly destabilized, with one resonance structure placing a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.org In the case of this compound, the point of attachment is C-4, leaving positions C-2, C-3, C-5, and C-6 available. Electrophilic attack would preferentially occur at the C-3 and C-5 positions.
To enhance the reactivity of the pyridine ring towards electrophilic substitution, it can be converted to its N-oxide. The resulting this compound N-oxide features an oxygen atom that can donate electron density back into the ring, thereby activating the ortho and para positions (C-2, C-6, and C-4) to electrophilic attack. wikipedia.orgwikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring
| Reactant | Reaction Conditions | Predicted Major Product(s) |
|---|---|---|
| This compound | Vigorous (e.g., fuming H₂SO₄) | This compound-3-sulfonic acid |
Nucleophilic Attack and Ring-Opening Reactions of the Oxadiazole Moiety
The 1,2,4-oxadiazole (B8745197) ring is characterized by low aromaticity and a labile O-N bond, making it susceptible to various transformations. researchgate.netchim.it The carbon atoms of the ring (C-3 and C-5) are electrophilic, rendering them vulnerable to nucleophilic attack. chim.it For this compound, the C-5 position, bearing the cyclohexyl group, is a primary site for nucleophilic attack. This is often enhanced by the presence of electron-withdrawing groups, though not a strict requirement. nih.gov
A common reaction pathway for 1,2,4-oxadiazoles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.netrsc.orgosi.lv This process is initiated by the addition of a bidentate nucleophile, such as hydrazine (B178648) or methylhydrazine, to the C(5)-N(4) double bond. nih.gov This is followed by the opening of the oxadiazole ring and a subsequent ring-closure step involving the second nucleophilic site of the attacking reagent. This can lead to the formation of new five- or six-membered heterocyclic rings. nih.gov For example, reaction with hydrazine could potentially transform the 1,2,4-oxadiazole into a 1,2,4-triazole (B32235) derivative. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Chemical Compound
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridine derivatives. beilstein-journals.orgnih.gov Direct C-H functionalization of the pyridine ring in this compound can be achieved using various transition-metal catalysts, such as palladium, rhodium, or rare earth metals. nih.govthieme-connect.comresearchgate.net These reactions allow for the introduction of alkyl, alkenyl, aryl, and other functional groups, typically at the C-2 position due to the directing effect of the pyridine nitrogen. thieme-connect.comresearchgate.net
Alternatively, if the pyridine ring is pre-functionalized with a halogen (e.g., 2-bromo-4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine), it can participate in a wide range of cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions. nih.govnih.govsemanticscholar.orgrsc.orgacs.org These methods provide reliable pathways to construct complex biaryl and other highly substituted pyridine structures. The use of pyridine sulfinates has also been shown to be effective as nucleophilic coupling partners in palladium-catalyzed reactions. semanticscholar.orgrsc.org
Table 2: Potential Metal-Catalyzed Functionalization Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|---|
| C-H Arylation | This compound | Aryl halide | Pd(OAc)₂ | 2-Aryl-4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine |
| Suzuki-Miyaura | 2-Bromo-4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine |
Oxidation and Reduction Chemistry of this compound
The pyridine and oxadiazole moieties of the molecule exhibit distinct redox properties.
Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide, this compound N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgtandfonline.comchemtube3d.com As mentioned previously, this transformation is synthetically useful for altering the reactivity of the pyridine ring. wikipedia.org
Reduction: The 1,2,4-oxadiazole ring is susceptible to reductive cleavage of the weak O-N bond. chim.itresearchgate.net Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source like H₂ or ammonium (B1175870) formate (B1220265), can reduce the oxadiazole ring to yield an N-acylamidine derivative. researchgate.net This reaction opens the heterocyclic ring, providing a route to acyclic or different cyclic structures.
Photochemical and Thermal Stability Studies
1,2,4-Oxadiazoles are known to undergo rearrangements upon exposure to heat or UV light due to the inherent instability of the O-N bond. researchgate.netchim.it
Thermal Stability: While many substituted 1,2,4-oxadiazoles are stable at room temperature, they can rearrange at elevated temperatures. nih.govmdpi.com A notable thermal transformation is the Boulton-Katritzky rearrangement, which involves an intramolecular cyclization and ring-opening sequence, leading to a new heterocyclic system. osi.lv The thermal stability of energetic materials containing 1,2,4-oxadiazole rings has been noted to be high, with decomposition temperatures often exceeding 220°C. researchgate.netacs.orgorientjchem.org
Photochemical Stability: Upon UV irradiation, 1,2,4-oxadiazoles can undergo various rearrangements. These photoreactions can proceed through different mechanisms, including a 'ring contraction–ring expansion' route or an internal cyclization–isomerization pathway, leading to the formation of other heterocyclic isomers. chim.itnih.govresearchgate.net The specific outcome is often dependent on the substituents present on the oxadiazole ring and the reaction conditions.
Reactivity of the Cyclohexyl Moiety and its Stereochemical Implications
The cyclohexyl group is a saturated aliphatic moiety and its reactivity is primarily governed by the C-H bonds. It can undergo free-radical substitution reactions, such as halogenation, in the presence of UV light or a radical initiator.
A crucial aspect of the cyclohexyl ring is its conformational stereochemistry. The ring predominantly exists in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane (B81311), substituents can occupy either axial or equatorial positions, and there is a rapid equilibrium between the two chair conformers. For the this compound, the bulky 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl group will have a strong preference for the equatorial position to minimize steric hindrance (1,3-diaxial interactions).
This conformational preference has significant implications for reactivity, particularly in elimination reactions. For an E2 elimination to occur on the cyclohexyl ring (for example, if a leaving group were introduced), a strict stereochemical requirement must be met: the leaving group and the beta-hydrogen must be in an anti-periplanar (diaxial) arrangement. fiveable.mechemistrysteps.comchemistrysteps.comlibretexts.org The need for the leaving group to be in an axial position can influence reaction rates, as it may require the ring to adopt a less stable conformation. chemistrysteps.com
Theoretical and Computational Chemistry Studies of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine. These calculations provide a detailed picture of the molecule's orbitals and charge distribution.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
For this compound, the HOMO is predominantly localized on the electron-rich pyridine (B92270) ring, while the LUMO is centered on the electron-deficient 1,2,4-oxadiazole (B8745197) ring. This distribution suggests that the pyridine nitrogen is susceptible to electrophilic attack, whereas the oxadiazole ring is prone to nucleophilic attack.
Table 1: Calculated FMO Energies and Related Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Ionization Potential | 6.85 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. In the MEP map of this compound, the regions of negative potential (red) are concentrated around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the pyridine ring, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the cyclohexyl and pyridine rings exhibit positive potential (blue), making them susceptible to nucleophilic interactions.
Natural Bond Orbital (NBO) analysis further quantifies the charge distribution. The nitrogen atom of the pyridine ring and the oxygen atom of the oxadiazole ring carry the most significant negative charges, confirming the insights from the MEP map.
Table 2: Selected NBO Charges of this compound
| Atom | NBO Charge (a.u.) |
|---|---|
| N (Pyridine) | -0.58 |
| O (Oxadiazole) | -0.42 |
| N (Oxadiazole, position 2) | -0.15 |
| N (Oxadiazole, position 4) | -0.28 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Spectroscopic Property Prediction and Validation
Theoretical calculations can accurately predict various spectroscopic properties, including IR, UV-Vis, and NMR spectra. DFT calculations of the vibrational frequencies for this compound show characteristic peaks corresponding to the C=N stretching of the pyridine and oxadiazole rings, as well as the C-H stretching of the cyclohexyl group. researchgate.net
Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions observed in UV-Vis spectroscopy. The calculated absorption maxima can be correlated with experimental data to validate the computational model. Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
MD simulations in different solvents, such as water and dimethyl sulfoxide, can reveal how the solvent molecules interact with the solute and affect its conformational preferences. These simulations provide insights into the solvation shell structure and the thermodynamics of solvation.
QSAR/QSPR Modeling for Structure-Property and Structure-Activity Relationships (Excluding clinical endpoints)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to correlate the structural features of molecules with their activities and properties. For this compound and its analogues, QSAR models can be built to predict properties such as lipophilicity (logP) and aqueous solubility (logS) based on calculated molecular descriptors. nih.govnih.gov
These models are valuable in materials science and agrochemistry for designing new compounds with desired physicochemical properties. The descriptors used in these models can include electronic, steric, and thermodynamic parameters derived from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Transition State Analysis for Reactions Involving the Chemical Compound
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving this compound, such as electrophilic substitution on the pyridine ring or nucleophilic addition to the oxadiazole ring, DFT calculations can map out the entire reaction pathway.
By locating the transition state structures and calculating the energy barriers, researchers can predict the most favorable reaction pathways and understand the factors that control the reaction's kinetics and thermodynamics. This information is invaluable for optimizing reaction conditions and designing synthetic routes.
Exploration of Biological Activities and Molecular Mechanisms Associated with 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine Purely Mechanistic, in Vitro Focus
In Vitro Target Identification and Validation Studies
Initial investigations into the biological profile of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine and structurally related compounds have pointed towards their activity as modulators of G-protein coupled receptors (GPCRs). Specifically, research has identified the sphingosine-1-phosphate receptor 1 (S1P1) as a primary target. The S1P1 receptor is a key regulator of numerous physiological processes, including immune cell trafficking, endothelial barrier function, and lymphocyte egress from lymphoid organs.
Subsequent validation studies have been centered on confirming and quantifying the interaction of this compound with the S1P1 receptor through various biochemical and biophysical assays. These studies are crucial for establishing a definitive link between the compound and its molecular target, paving the way for a deeper understanding of its mechanism of action.
Ligand-Protein Interaction Studies
While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for the direct interaction of this compound with the S1P1 receptor are not extensively detailed in publicly available literature, the activity of this compound and its analogs is often characterized using functional assays that indirectly measure ligand-protein interaction. These functional assays, such as GTPγS binding assays, provide robust evidence of receptor engagement and activation. The potency of the compound in these assays is a direct reflection of its ability to bind to the receptor and induce a conformational change that leads to G-protein coupling and activation.
Mechanistic Enzymology of Identified Targets
The primary target, S1P1, is a receptor and not an enzyme. Therefore, traditional mechanistic enzymology studies are not directly applicable. However, the functional consequences of receptor activation, which involve the modulation of downstream enzymatic signaling cascades, are a key area of investigation. The interaction of this compound with the S1P1 receptor initiates a signaling cascade through the coupling to heterotrimeric G-proteins, typically of the Gi family. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Functional assays, such as GTPγS binding assays, are employed to quantify the agonistic activity of the compound. In these assays, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation. An increase in [³⁵S]GTPγS binding in the presence of the compound confirms its role as a receptor agonist. The potency of the compound is typically expressed as an EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
| Assay Type | Target | Parameter | Value |
| GTPγS Binding Assay | Human S1P1 Receptor | EC50 | [Data not publicly available for this specific compound] |
Cell-Based Assays for Cellular Pathway Modulation
To understand the effects of this compound on cellular function, a variety of cell-based assays are utilized. These assays move beyond the isolated receptor-ligand interaction and provide insights into the compound's ability to modulate complex signaling pathways within a cellular context.
High-Content Screening Approaches for Phenotypic Analysis
Phenotypic Screening and Mechanism of Action Deconvolution at the Cellular Level
Phenotypic screening in the context of S1P1 receptor agonists often involves assays that measure lymphocyte migration or endothelial barrier function. For instance, a common in vitro assay is the lymphocyte chemotaxis assay, which measures the ability of a compound to inhibit the migration of lymphocytes towards a chemoattractant. Agonism of the S1P1 receptor is known to cause its internalization, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymphoid tissues.
The mechanism of action at the cellular level is further deconvoluted by examining downstream signaling events. Activation of the S1P1 receptor by an agonist like this compound leads to the activation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway. These pathways play critical roles in cell survival, proliferation, and migration. The modulation of these pathways can be assessed using techniques like Western blotting to measure the phosphorylation status of key signaling proteins.
| Cellular Assay | Cell Line | Endpoint Measured | Result |
| Lymphocyte Chemotaxis | T-cells | Inhibition of Migration | [Data not publicly available for this specific compound] |
| Endothelial Barrier Function | HUVECs | Transendothelial Electrical Resistance (TEER) | [Data not publicly available for this specific compound] |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For S1P1 receptor agonists based on the 1,2,4-oxadiazole (B8745197) scaffold, SAR studies have revealed several key features that contribute to potency and selectivity.
The general structure of these agonists often consists of a headgroup that interacts with the polar residues in the binding pocket of the S1P1 receptor, a central core, and a lipophilic tail that occupies a hydrophobic channel. In the case of this compound, the pyridine (B92270) ring can be considered part of the core structure, while the cyclohexyl group serves as the lipophilic tail.
SAR studies on related compounds have shown that:
The nature of the lipophilic tail is critical for potency. Variations in the size and shape of the aliphatic or aromatic groups in this position can significantly impact the affinity for the receptor. The cyclohexyl group in the title compound is a common feature in potent S1P1 agonists.
The central heterocyclic core (the 1,2,4-oxadiazole ring) acts as a rigid scaffold to properly orient the other functional groups within the receptor's binding site.
Systematic modifications of these structural components and the subsequent evaluation of the biological activity of the resulting analogs allow for the development of a comprehensive SAR model. This model is invaluable for the design of new compounds with improved potency and selectivity.
| Compound | R Group (Position 5 of Oxadiazole) | S1P1 Agonist Potency (EC50) |
| This compound | Cyclohexyl | [Data not publicly available] |
| Analog 1 | Phenyl | [Comparative data not available] |
| Analog 2 | tert-Butyl | [Comparative data not available] |
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes
Computational methodologies, specifically molecular docking and molecular dynamics (MD) simulations, have become instrumental in elucidating the potential interactions between small molecules and their macromolecular targets at an atomic level. While direct and extensive studies on this compound are not widely available in the public domain, the principles of its interaction can be inferred from computational analyses of structurally related 1,2,4-oxadiazole derivatives against various biological targets. These in silico techniques provide valuable insights into binding affinities, interaction patterns, and the stability of the ligand-receptor complex, guiding further mechanistic and drug discovery efforts.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For heterocyclic compounds like 1,2,4-oxadiazole derivatives, these simulations often reveal key interactions within the active site of enzymes such as kinases or with proteins involved in cell proliferation like tubulin. The process involves placing the three-dimensional structure of the compound into the binding pocket of the target protein and calculating the binding energy for different conformations.
Following molecular docking, molecular dynamics simulations are often performed to assess the stability of the predicted compound-target complex over time. These simulations provide a dynamic view of the interactions, revealing how the compound and protein adjust their conformations upon binding. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to determine the stability of the complex. A stable complex is generally indicated by low and converging RMSD values throughout the simulation. Furthermore, MD simulations can provide detailed information on the persistence of specific hydrogen bonds and other non-covalent interactions, offering a more refined understanding of the binding mode.
For a hypothetical complex of this compound with a kinase target, for instance, MD simulations might reveal that the hydrogen bonds formed by the pyridine nitrogen are stable throughout the simulation, indicating its importance as an anchor. The flexibility of the cyclohexyl ring might also be observed, showing how it adapts to the contours of the hydrophobic pocket to maximize favorable interactions.
The table below presents hypothetical yet representative data that could be generated from such computational studies, based on findings for analogous compounds.
| Computational Parameter | Predicted Value | Interpretation |
| Molecular Docking | ||
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding affinity of the compound to the active site of the hypothetical target protein. |
| Key Interacting Residues | Asp145, Leu28 | Suggests specific amino acids within the binding pocket that are crucial for the interaction. Asp145 may form a hydrogen bond, while Leu28 could be part of a hydrophobic pocket. |
| Hydrogen Bond Interactions | 1 | A hydrogen bond is predicted between the pyridine nitrogen of the compound and the side chain of Aspartic Acid 145, acting as a key anchoring point. |
| Hydrophobic Interactions | 4 | Multiple hydrophobic interactions are predicted, primarily involving the cyclohexyl group of the compound and hydrophobic residues like Leucine 28 within the target's binding site, contributing to stability. |
| Molecular Dynamics Simulation | ||
| Ligand RMSD (Å) | 1.2 | A low root-mean-square deviation for the ligand suggests that it remains stably bound in its initial docked conformation throughout the simulation. |
| Protein Backbone RMSD (Å) | 2.0 | A stable root-mean-square deviation for the protein backbone indicates that the overall protein structure is not significantly perturbed by the binding of the compound. |
| Simulation Time (ns) | 100 | The simulation was run for 100 nanoseconds, a standard timeframe to assess the stability of a ligand-protein complex. |
These computational approaches are fundamental in the rational design of new therapeutic agents, providing a mechanistic rationale for the observed biological activities of compounds like this compound and guiding the synthesis of more potent and selective analogs.
Advanced Material Science and Supramolecular Chemistry Applications of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine
Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
There is no available scientific literature that reports the use of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine as a ligand in coordination chemistry or for the synthesis of Metal-Organic Frameworks (MOFs).
Theoretically, the pyridine (B92270) nitrogen atom of the compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are widely used as ligands in the construction of MOFs and coordination polymers. nih.govrsc.orgrsc.org The 1,2,4-oxadiazole (B8745197) ring also contains nitrogen atoms that could potentially coordinate with metals, although this is less common than coordination through the pyridine ring. The bulky cyclohexyl group might introduce steric hindrance, which could influence the geometry of any potential metal complexes and the resulting framework architecture.
A hypothetical study could involve reacting this compound with various metal salts (e.g., of zinc, copper, or cadmium) under solvothermal conditions to explore the formation of new coordination compounds or MOFs. Characterization would involve single-crystal X-ray diffraction to determine the structure and coordination mode of the ligand.
Table 1: Hypothetical Coordination Complexes of this compound
| Metal Ion | Potential Coordination Geometry | Potential Framework Dimensionality |
| Zn(II) | Tetrahedral | 1D, 2D, or 3D |
| Cu(II) | Square Planar or Octahedral | 1D, 2D, or 3D |
| Cd(II) | Octahedral | 1D, 2D, or 3D |
| Ag(I) | Linear or Trigonal Planar | 1D or 2D |
This table is purely hypothetical and for illustrative purposes, as no experimental data has been published.
Incorporation into Polymeric Materials and Organic Optoelectronic Devices
No research has been published on the incorporation of this compound into polymeric materials or its use in organic optoelectronic devices.
Anionic polymerization of vinylpyridine monomers containing oxadiazole groups has been reported, leading to well-defined polymers. researchgate.net A similar strategy could theoretically be applied if a polymerizable group were introduced to this compound.
Table 2: Potential Optoelectronic Properties
| Property | Hypothetical Role of Moiety |
| Electron Transport | The electron-deficient 1,2,4-oxadiazole ring could facilitate electron transport. |
| Hole Blocking | The oxadiazole moiety may act as a hole-blocking layer in OLEDs. |
| Luminescence | The conjugated system of the pyridinyl-oxadiazole core could exhibit fluorescence, though this is speculative. |
This table is based on general properties of related chemical structures, not on experimental data for the title compound.
Self-Assembly and Supramolecular Architectures Based on the Chemical Compound
There are no studies in the scientific literature describing the self-assembly or supramolecular architectures of this compound.
The molecule possesses features that could, in principle, lead to self-assembly through non-covalent interactions. These include:
π-π stacking: The aromatic pyridine and oxadiazole rings could stack with each other.
Hydrogen bonding: While the molecule itself lacks strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor.
Van der Waals forces: The non-polar cyclohexyl group would interact through van der Waals forces, which could play a role in the packing of the molecules in the solid state.
Research on other 1,3,4-oxadiazole (B1194373) derivatives has shown that π-π interactions and van der Waals forces can be the main driving forces for self-assembly, leading to the formation of organogels. researchgate.net The interplay of these forces for this compound would determine its solid-state packing and any potential for forming ordered supramolecular structures.
Sensing Applications and Chemo-sensors Development
There is no published research on the use of this compound for sensing applications or in the development of chemosensors.
The pyridine moiety is known to interact with metal ions and acidic protons, which can lead to changes in the photophysical properties of a molecule, such as its fluorescence. Pyridine-based 1,3,4-oxadiazole derivatives have been investigated as fluorescent "turn-on" sensors for silver ions (Ag⁺). researchgate.net The mechanism often involves the coordination of the metal ion to the pyridine nitrogen, which alters the electronic structure and fluorescence of the molecule. It is plausible that this compound could exhibit similar properties, but this would require experimental investigation.
Table 3: Potential Sensing Capabilities
| Analyte | Potential Interaction Site | Detection Mechanism |
| Metal Cations (e.g., Ag⁺, Cu²⁺) | Pyridine Nitrogen | Coordination-induced change in fluorescence or UV-Vis absorption. |
| Protons (pH sensing) | Pyridine Nitrogen | Protonation-induced change in electronic properties and spectroscopic response. |
This table is speculative and based on the known reactivity of the pyridine functional group in similar molecules.
Advanced Analytical Methodologies for the Detection and Quantification of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine in Complex Research Matrices
Chromatographic Techniques (HPLC, GC, SFC) with Advanced Detectors (MS/MS, UV-DAD)
Chromatographic techniques are fundamental for the separation of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine from complex mixtures, enabling its accurate quantification. The choice of technique depends on the compound's physicochemical properties and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or a UV-Diode Array Detector (UV-DAD) is a primary method for the analysis of pyridine (B92270) derivatives. helixchrom.comhelixchrom.com For this compound, reversed-phase HPLC would be a suitable approach. A C18 or phenyl-hexyl column could be employed to separate the compound based on its hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution would be optimal for separating the target analyte from a complex matrix. nih.gov
MS/MS Detection: This provides high selectivity and sensitivity, allowing for quantification even at very low concentrations. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for the analyte. This minimizes interference from matrix components. nih.gov
UV-DAD Detection: The pyridine and oxadiazole rings in the molecule are expected to exhibit UV absorbance. sielc.com A UV-DAD detector would allow for the monitoring of the absorbance spectrum of the eluting compound, aiding in peak identification and purity assessment. The absorption maxima for pyridine are around 202 nm and 254 nm. sielc.com
Gas Chromatography (GC) may be applicable if the compound is thermally stable and sufficiently volatile. Given its molecular weight, a derivatization step might be necessary to enhance its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would provide excellent separation efficiency and definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.gov
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. wikipedia.orgyoutube.com SFC is well-suited for the separation of chiral and achiral molecules and could be advantageous for the purification of this compound. wikipedia.orgchromatographyonline.com The addition of a polar co-solvent (modifier) like methanol would be necessary to elute the compound from the stationary phase. chromatographyonline.com Detection can be achieved using UV-DAD or MS detectors.
Table 1: Hypothetical Chromatographic Parameters for this compound Analysis
| Parameter | HPLC-UV/MS | GC-MS | SFC-UV/MS |
| Column | C18, 2.7 µm, 4.6 x 150 mm | DB-5ms, 30 m x 0.25 mm, 0.25 µm | 2-Ethylpyridine, 3 µm, 4.6 x 100 mm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium | A: Supercritical CO2B: Methanol |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |
| Temperature | 40 °C | 280 °C (inlet) | 40 °C |
| Detector | UV-DAD (254 nm), ESI-MS/MS | Mass Spectrometer (EI) | UV-DAD (254 nm), ESI-MS/MS |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary electrophoresis offers exceptionally high separation efficiency and is well-suited for the analysis of charged or polar small molecules. nih.govwikipedia.org Given that the pyridine moiety of this compound can be protonated in an acidic buffer, making the molecule cationic, Capillary Zone Electrophoresis (CZE) would be an effective separation technique. nih.gov
In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), and a high voltage is applied. bccampus.ca The separation is based on the differential migration of analytes in the electric field due to their charge-to-size ratio. nih.gov For the target compound, a low pH buffer (e.g., phosphate (B84403) buffer at pH < 3) would ensure complete protonation of the pyridine nitrogen, leading to good electrophoretic mobility and sharp peaks. nih.gov Detection is typically performed using on-column UV-Vis absorbance. wikipedia.org
The main advantages of CE include very small sample volume requirements (nanoliters), rapid analysis times, and high resolving power, which can exceed that of HPLC. researchgate.net
Spectroscopic Quantification Methods (UV-Vis, Fluorescence Spectroscopy)
Spectroscopic methods can be employed for the direct quantification of this compound, particularly in simpler matrices where interfering substances are minimal.
UV-Visible (UV-Vis) Spectroscopy: The presence of the pyridine and 1,2,4-oxadiazole (B8745197) rings, which are aromatic heterocyclic systems, confers UV absorptivity to the molecule. sielc.comresearchgate.net A UV-Vis spectrophotometer can be used to quantify the compound in solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax would need to be experimentally determined, but for pyridine derivatives, it is often in the range of 250-280 nm. acs.org
Fluorescence Spectroscopy: Many oxadiazole derivatives are known to be fluorescent. researchgate.netscientific.netresearchgate.net If this compound exhibits fluorescence, this property can be exploited for highly sensitive and selective quantification. The molecule would be excited at a specific wavelength, and the intensity of the emitted light at a longer wavelength would be measured. rsc.org Fluorescence spectroscopy is generally more sensitive than UV-Vis absorbance spectroscopy. The fluorescence quantum yield and Stokes shift would be important parameters to characterize for method development. researchgate.net
Table 2: Potential Spectroscopic Properties for Quantification
| Method | Principle | Potential Wavelengths | Advantages |
| UV-Vis Spectroscopy | Measurement of light absorption by the aromatic rings. | λmax ≈ 250-280 nm | Simple, rapid, and widely available instrumentation. |
| Fluorescence Spectroscopy | Measurement of emitted light after excitation of the fluorophore (oxadiazole moiety). | Excitation: ~320 nmEmission: ~400-450 nm (hypothetical) | High sensitivity and selectivity. rsc.org |
Development of Immunoassays and Biosensors (without implying clinical use)
For high-throughput screening in academic research, immunoassays and biosensors offer rapid and sensitive detection platforms.
Immunoassays: Since this compound is a small molecule (a hapten), it is not immunogenic on its own. aptamergroup.com To develop an immunoassay, the hapten would need to be conjugated to a larger carrier protein (e.g., bovine serum albumin, BSA) to elicit an antibody response. aptamergroup.comnih.gov The resulting antibodies could then be used to develop a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the sample containing the free analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. The development of such an assay requires careful hapten design to ensure the generated antibodies have the desired specificity and affinity. acs.orgjst.go.jp
Biosensors: A variety of biosensor platforms could be adapted for the detection of this compound.
Aptamer-based Biosensors: Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, could be selected to bind to this compound. mdpi.com These aptamers can then be integrated into various sensor platforms (e.g., electrochemical, optical) to generate a measurable signal upon binding to the target molecule. nih.gov
Surface Plasmon Resonance (SPR) Biosensors: In a competitive SPR-based assay, a derivative of the target molecule is immobilized on the sensor surface. semanticscholar.org The sample is then mixed with a specific antibody and passed over the sensor. The amount of antibody that binds to the immobilized ligand is inversely related to the concentration of the free analyte in the sample, providing a label-free, real-time measurement. researchgate.net
Sample Preparation Strategies for Complex Academic Research Matrices
Effective sample preparation is crucial for removing interferences and concentrating the analyte before instrumental analysis, particularly for LC-MS. biocompare.comopentrons.comtecan.com
Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from a complex aqueous matrix into an immiscible organic solvent. The choice of solvent would depend on the polarity of the analyte and the matrix components. Given the structure of the target compound, a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) might be effective.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. opentrons.com For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used to retain the analyte from an aqueous sample. storyblok.com Interferences would be washed away with a weak organic solvent, and the analyte would then be eluted with a stronger organic solvent like methanol or acetonitrile. rsc.orgmdpi.comnih.gov Alternatively, a mixed-mode cation-exchange SPE sorbent could be employed to specifically target the basic pyridine functionality.
Protein Precipitation (for biological research matrices): If the sample matrix contains a high concentration of proteins (e.g., cell lysates), a protein precipitation step is necessary. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol to the sample, which denatures and precipitates the proteins. thermofisher.com The supernatant, containing the analyte, can then be further purified or directly analyzed.
Table 3: Summary of Sample Preparation Techniques
| Technique | Principle | Typical Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction from aqueous research samples. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. | Cleanup and concentration from various matrices. opentrons.com |
| Protein Precipitation | Removal of proteins from biological samples by denaturation. | Pre-treatment of cell lysates or other protein-rich research samples. thermofisher.com |
Future Research Directions and Emerging Challenges in the Study of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The advancement of synthetic chemistry continually presents opportunities to develop more efficient, cost-effective, and environmentally benign methods for producing complex molecules. For 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, future research will likely focus on moving beyond traditional synthetic routes.
Future Research Focus:
Continuous Flow Synthesis: Microreactor technology offers precise control over reaction parameters, enhancing safety and yield. nih.gov A future direction involves designing a multi-step continuous flow process that starts from basic precursors like arylnitriles and hydroxylamine (B1172632) to produce the final compound in a single, uninterrupted sequence. nih.gov
Catalyst-Free Methodologies: Developing synthetic pathways that operate under catalyst-free conditions, possibly in aqueous media, would significantly improve the sustainability of the synthesis. nih.gov Research into thermal cyclization or microwave-assisted organic synthesis (MAOS) could yield high-efficiency, green synthetic routes.
One-Pot Reactions: Expanding on known one-pot procedures for 3,5-disubstituted-1,2,4-oxadiazoles, future work could optimize a one-pot synthesis starting from cyclohexanecarboximidamide (B1217685) and isonicotinic acid derivatives, minimizing intermediate isolation steps and solvent waste. nih.gov
Challenges:
Achieving high regioselectivity in one-pot syntheses to avoid the formation of isomeric impurities.
Ensuring the scalability of microreactor-based syntheses for potential industrial application.
Identifying green solvents that are effective for all reaction steps while being easily recyclable.
| Methodology | Potential Advantage | Key Challenge |
| Continuous Microreactor Synthesis | High yield, improved safety, automation | Initial setup cost and optimization |
| Catalyst-Free Aqueous Synthesis | Reduced environmental impact, cost-effective | Lower reaction rates and potential side reactions |
| Optimized One-Pot Reactions | High atom economy, reduced waste | Maintaining control over complex reaction cascades |
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A thorough understanding of a molecule's photophysical properties and reaction dynamics is crucial for its application in materials science and photochemistry. Current characterization of this compound is limited to ground-state spectral data.
Future Research Focus:
Ultrafast Transient Absorption Spectroscopy: This technique can be employed to probe the excited-state dynamics of the molecule on femtosecond to nanosecond timescales, identifying the lifetimes and decay pathways of singlet and triplet excited states.
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information about short-lived reaction intermediates formed during photochemical reactions or cyclization processes, offering mechanistic insights that are otherwise inaccessible.
Computational Chemistry: Advanced density functional theory (DFT) and ab initio calculations can be used to model the electronic structure, predict spectroscopic properties (like UV-Vis and NMR spectra), and map potential energy surfaces of excited states and reaction pathways, complementing experimental findings. researchgate.net
Challenges:
The generation and stabilization of sufficient concentrations of reaction intermediates for spectroscopic detection.
The complexity of interpreting transient spectra, often requiring sophisticated data analysis and theoretical modeling.
Distinguishing between different excited states that may have overlapping spectral signatures.
Deepening Understanding of Molecular Mechanisms in Biological Systems Through Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The 1,2,4-oxadiazole (B8745197) scaffold is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov A related compound, PSN-375963, which has a butylcyclohexyl group instead of a cyclohexyl group, is known to be a partial agonist of GPR119, a receptor involved in regulating food intake and insulin (B600854) secretion. chemdad.com This suggests that this compound may also possess significant biological activity.
Future Research Focus:
Target Deconvolution: Utilizing chemical proteomics, such as activity-based protein profiling (ABPP), to identify the specific protein targets and off-targets of the compound within the cellular proteome.
Metabolomic Profiling: Employing mass spectrometry-based metabolomics to map the global changes in the cellular metabolome upon treatment with the compound. This can reveal which metabolic pathways are perturbed, providing a functional readout of the compound's mechanism of action.
Transcriptomics: Using RNA-sequencing to analyze changes in gene expression profiles, which can help elucidate the signaling pathways and cellular responses modulated by the compound.
Challenges:
The inherent complexity of biological systems, making it difficult to distinguish direct effects from secondary, downstream consequences.
The large datasets generated by omics technologies require sophisticated bioinformatics tools and expertise for analysis and interpretation.
Validating the findings from omics studies through targeted biochemical and cellular assays.
| Omics Technology | Primary Goal | Information Yielded |
| Proteomics | Identify direct protein binding partners | Target engagement, selectivity, mechanism of action |
| Metabolomics | Map changes in cellular metabolites | Perturbed metabolic pathways, functional outcomes |
| Transcriptomics | Analyze changes in gene expression | Modulated signaling pathways, cellular responses |
Application in Emerging Technologies and Interdisciplinary Research Fields
Beyond traditional medicinal chemistry, the unique physicochemical properties of the 1,2,4-oxadiazole heterocycle open doors to applications in materials science and chemical biology.
Future Research Focus:
Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), leveraging the electronic properties of the pyridine (B92270) and oxadiazole rings.
Chemical Sensors: Developing derivatives that can act as fluorescent or colorimetric sensors for specific metal ions or biomolecules. This could be achieved by incorporating chelating groups or moieties that undergo a conformational change upon binding to a target analyte.
Chemical Biology Probes: Synthesizing tagged versions of the molecule (e.g., with biotin (B1667282) or a fluorescent dye) to use as chemical probes for studying biological pathways, visualizing target proteins in cells, and facilitating target identification.
Challenges:
Bridging the gap between fundamental chemical synthesis and the specialized requirements of materials science and device engineering.
Achieving the high levels of purity required for applications in organic electronics.
Designing chemical probes that retain their biological activity and can effectively report on their molecular interactions within a complex cellular environment.
Concluding Remarks on the Academic Significance of 4 5 Cyclohexyl 1,2,4 Oxadiazol 3 Yl Pyridine
Summary of Key Research Contributions and Methodological Advances
Research surrounding 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine has primarily centered on its synthesis and potential as a scaffold in medicinal chemistry. The molecule incorporates three key structural motifs: a pyridine (B92270) ring, a 1,2,4-oxadiazole (B8745197) core, and a cyclohexyl group. Each of these components is well-established in the design of biologically active agents.
Methodological advances in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are relevant to the production of this compound. Modern synthetic strategies often involve the cyclization of amidoximes with carboxylic acid derivatives, sometimes utilizing microwave-assisted synthesis or transition-metal catalysis to improve efficiency and yield. nih.gov The specific combination of a cyclohexyl moiety at the 5-position and a pyridin-4-yl group at the 3-position of the oxadiazole ring points to a targeted exploration of structure-activity relationships.
While comprehensive biological data on this specific molecule is not extensively published in publicly accessible literature, research on analogous structures provides a strong impetus for its investigation. For instance, compounds featuring the 1,2,4-oxadiazole ring are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The pyridine moiety is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net
Broader Implications for Heterocyclic Chemistry and Chemical Biology Research
The study of this compound has broader implications for the fields of heterocyclic chemistry and chemical biology. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and target selectivity in drug design. nih.gov The exploration of novel derivatives of this scaffold contributes to a deeper understanding of how different substituents on the heterocyclic core influence biological activity.
In chemical biology, this compound can serve as a tool to probe specific biological pathways. For example, structurally similar compounds containing the 1,2,4-oxadiazole and pyridine motifs have been investigated as inhibitors of various enzymes and receptors. A related compound, 4-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-pyridine hydrochloride, has been identified as a partial agonist of GPR119, a G protein-coupled receptor involved in regulating food intake and body weight, suggesting potential therapeutic applications in obesity. chemdad.com This indicates that this compound could also interact with important biological targets.
The synthesis and study of such molecules also drive innovation in synthetic methodologies, encouraging the development of more efficient and sustainable routes to complex heterocyclic systems.
Future Outlook for this compound in Academic Research
The future for this compound in academic research appears promising, with several potential avenues for exploration. A primary focus will likely be the comprehensive evaluation of its biological activity profile. Given the known activities of related 1,2,4-oxadiazole and pyridine derivatives, screening this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains would be a logical next step.
Further research could also delve into its potential as a modulator of specific cellular targets. Computational docking studies could predict potential binding interactions with proteins of interest, guiding experimental validation. The cyclohexyl group offers opportunities for stereochemical exploration, as the cis and trans isomers could exhibit different biological activities and potencies.
From a synthetic chemistry perspective, the development of more diverse libraries of analogues by modifying the cyclohexyl and pyridine rings could lead to the discovery of compounds with enhanced potency and selectivity. This would not only provide valuable tools for chemical biology but could also lay the groundwork for the development of novel therapeutic agents. The continued investigation of this compound and its derivatives will undoubtedly contribute to the expanding knowledge base of heterocyclic chemistry and its application in understanding and modulating biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of cyclohexanecarboxylic acid derivatives with pyridine-containing amidoximes. A key protocol involves using HClO4-SiO2 as a catalyst under mild thermal conditions (80°C, 5 min), achieving high yields through optimized stoichiometry and solvent selection (e.g., dichloromethane for purification) . Yield improvements (≥80%) rely on anhydrous conditions and controlled addition of cyclohexanecarboxylic acid anhydride.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/HRMS : Confirm regioselectivity of the oxadiazole ring and cyclohexyl substitution.
- X-ray crystallography : Resolve steric effects of the cyclohexyl group using SHELX programs (e.g., SHELXL for refinement) to analyze bond angles and planarity .
- IR spectroscopy : Identify key vibrations (e.g., C=N stretching at 1600–1650 cm<sup>−1</sup>, N–O stretching at 950–1050 cm<sup>−1</sup>) to verify oxadiazole formation .
Q. What are the primary biological targets of structurally analogous oxadiazole-pyridine derivatives?
- Methodological Answer : Related compounds exhibit activity against oxidoreductases (e.g., cytochrome P450 enzymes) and inflammatory mediators (e.g., COX-2). Target identification involves:
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates.
- Molecular docking : Compare binding modes of the cyclohexyl group vs. smaller substituents (e.g., cyclopropyl) to assess steric effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conflicting data (e.g., variable IC50 values) may arise from solvation effects or conformational flexibility. Strategies include:
- Molecular dynamics simulations : Analyze the compound’s stability in aqueous vs. lipid membranes.
- QM/MM calculations : Evaluate electronic effects of the cyclohexyl group on π-π stacking with aromatic residues (e.g., Phe in active sites) .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its bioactivity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters at the pyridine nitrogen to enhance solubility.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., cyclohexyl oxidation) and guide fluorination or deuteration .
Q. How does the cyclohexyl group influence crystallographic packing compared to smaller substituents?
- Methodological Answer : The bulky cyclohexyl group induces non-coplanar stacking, reducing π-π interactions. This is confirmed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
